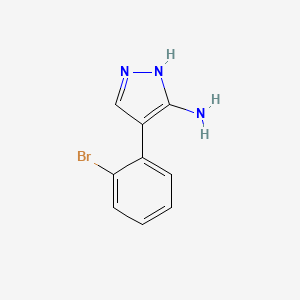![molecular formula C11H10N6OS B2583940 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide CAS No. 189822-88-6](/img/structure/B2583940.png)
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) is a chemical compound . It is related to the class of compounds known as triazinoindoles . Triazinoindoles and their derivatives have been found to exhibit a variety of biological applications .
Synthesis Analysis
The synthesis of triazinoindole derivatives involves several steps . For example, a triazinoindole-based benzoxazole intermediate was produced by treating an intermediate with another intermediate in ethanol and then adding the necessary quantity of triethylamine .Molecular Structure Analysis
The molecular structure of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) is complex. It includes a triazinoindole core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown significant anticancer activity . It was found to be highly active against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer . The compound’s mechanism of action involves the inhibition of cell proliferation, which is a key characteristic of cancer cells .
Iron Chelation
The compound has been identified as a potential iron chelator . Iron chelators are substances that can bind to iron, and they have been used in the treatment of conditions involving iron overload. In the context of cancer therapy, iron chelators can help to inhibit the proliferation of cancer cells, which often have a higher iron requirement than normal cells .
Cytotoxicity
The compound has demonstrated considerable cytotoxicity . This refers to its ability to kill cells, which is a desirable property in the context of cancer treatment, where the goal is to selectively kill cancer cells .
Antimicrobial Activity
The compound has shown promising antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which are needed to combat the growing problem of antimicrobial resistance .
Antidepressant Activity
Some derivatives of the compound have shown good antidepressant activity . This suggests potential applications in the treatment of mood disorders .
Anticonvulsant Activity
The compound has also demonstrated anticonvulsant activity . This means it could potentially be used in the treatment of conditions characterized by abnormal brain activity, such as epilepsy .
Zukünftige Richtungen
The future directions for research on 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) and related compounds could involve further exploration of their biological activities and potential applications . For example, triazinoindole derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .
Eigenschaften
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-15-8(18)5-19-11-14-10-9(16-17-11)6-3-1-2-4-7(6)13-10/h1-4H,5,12H2,(H,15,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYNRWHWJWHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
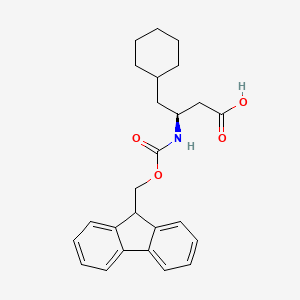
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
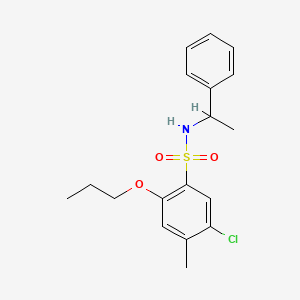
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
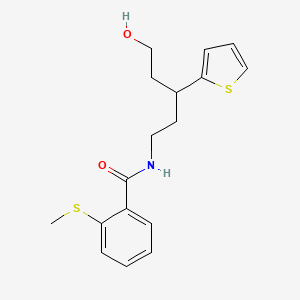
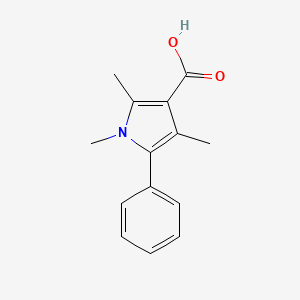
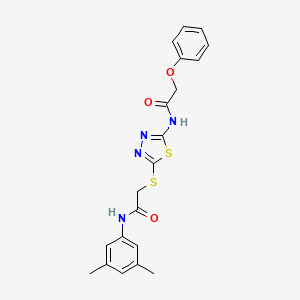
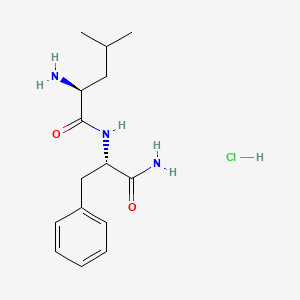

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
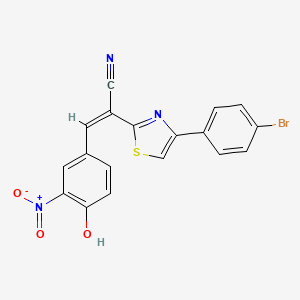
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)
